4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
Beschreibung
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide , reflects its parent benzenesulfonamide backbone substituted with a hydrazone group. Key structural components include:
- Benzenesulfonamide core : A benzene ring substituted with a sulfonamide group (-SO₂NH-) where the nitrogen is diethylated.
- Hydrazone side chain : A diazenyl (-N=N-) bridge connecting the benzene ring to a cyclohexylidene moiety.
- Cyclohexylidene system : A cyclohexane ring with two oxo groups at positions 2 and 6, a hydroxy group at position 2, and a methyl group at position 4.
Key Identifiers and Properties
The compound is also identified by synonyms such as 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide and MLS000401542 .
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by its hydrazone linkage and steric interactions. Key features include:
Hydrazine Backbone and C=N Bond Geometry
The hydrazone group (-N=N-C-) adopts an E-configuration due to steric hindrance between the bulky diethylsulfonamide group and the cyclohexylidene substituent. This configuration minimizes repulsive interactions, stabilizing the planar geometry around the C=N bond.
Conformational Isomerism
The molecule exhibits rotameric isomerism around the N-C(O) bond of the sulfonamide group. Two primary conformers are observed:
- E,s-cis : The diethyl groups are on the same side of the sulfonamide plane.
- E,s-trans : The diethyl groups are on opposite sides.
NMR studies indicate that the E,s-cis form predominates, particularly in non-polar solvents like CDCl₃, due to reduced steric clashes.
Cyclohexylidene Ring Dynamics
The cyclohexylidene moiety contains two oxo groups at positions 2 and 6, creating a strained conjugated system. The ring adopts a chair conformation , with the hydroxy group at position 2 and methyl groups at position 4 positioned equatorially to minimize strain.
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exists predominantly as a hydrazone tautomer rather than an azo form due to resonance stabilization.
Hydrazone vs. Azo Tautomerism
The hydrazone form is stabilized by resonance delocalization involving the sulfonamide’s electron-withdrawing groups, which polarize the C=N bond.
pH-Dependent Tautomerism
At neutral pH, the hydrazone form dominates. Acidic conditions (pH < 5) may shift equilibrium toward the azo form, though this is less stable.
Comparative Analysis with Structurally Related Hydrazone Derivatives
Structural Analogues
Stability and Reactivity Trends
- Electron-Withdrawing Groups : The sulfonamide group enhances hydrazone stability via resonance withdrawal, unlike nitrophenyl derivatives (e.g., 1713-64-0), which are more acid-labile.
- Steric Effects : Bulky substituents (e.g., diethyl groups) restrict rotation around the sulfonamide N-C bond, favoring the E,s-cis conformation.
- Solvent Dependence : Polar aprotic solvents stabilize the hydrazone form through hydrogen bonding with the hydroxy group on the cyclohexylidene ring.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,22H,5-6,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPHKHBSNJZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Dimethyl Malonate with Acetone
The cyclohexylidene core is synthesized via a Claisen-Schmidt condensation:
Conditions :
Table 1: Optimization of Cyclohexylidene Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | Ethanol | 78 | 6 | 72 |
| KOtBu | THF | 65 | 8 | 65 |
| NaOH | H2O/EtOH | 50 | 12 | 58 |
Synthesis of 4-Hydrazinyl-N,N-diethylbenzenesulfonamide
Sulfonylation of Aniline Derivative
Step 1 : Diethylation of Benzenesulfonamide
Conditions :
Step 2 : Nitration and Reduction to Hydrazine
-
Nitration :
-
Reduction :
-
Diazotization/Hydrazine Formation :
Key Challenges :
Hydrazone Formation and Final Coupling
Condensation Reaction
The hydrazinyl sulfonamide reacts with 4,4-dimethyl-2,6-dioxocyclohexanone under acidic conditions:
Optimized Parameters :
Table 2: Hydrazone Coupling Efficiency
| Acid Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HCl | MeOH/H2O | 60 | 67 |
| H2SO4 | EtOH | 70 | 59 |
| p-TsOH | DMF | 80 | 52 |
Purification and Characterization
Crystallization
Preferred Solvent System : Ethyl acetate/n-hexane (1:3)
Spectroscopic Validation
-
IR (KBr) :
-
3270 cm⁻¹ (N–H stretch)
-
1685 cm⁻¹ (C=O cyclohexylidene)
-
1340 cm⁻¹ (S=O asym)
-
-
1H NMR (400 MHz, DMSO-d6) :
Alternative Synthetic Approaches
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to ensure high yields and purity. The molecular structure can be represented as follows:
- IUPAC Name : 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 372.47 g/mol
This compound has garnered attention for its potential biological activities:
- Antibacterial Properties : Similar compounds have shown significant antibacterial activity due to the presence of the sulfonamide group. Studies indicate that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
-
Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, making it a target for antidiabetic drugs.
- Acetylcholinesterase : Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease.
- Anticancer Activity : The structural components suggest possible interactions with cancer cell pathways, particularly through mechanisms involving apoptosis induction via p53 stabilization.
Comparative Analysis with Related Compounds
A comparative study of structurally similar compounds highlights the unique pharmacological properties of this compound:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Contains pyrimidine and sulfonamide | Antibacterial |
| N-(5-methylpyrimidin-2-yl)benzenesulfonamide | Similar core structure | Antibacterial |
| N-(2-pyridinyl)benzenesulfonamide | Benzenesulfonamide core | Anti-inflammatory |
The distinct cyclohexylidene and hydrazine components in the target compound may confer unique pharmacological properties not present in its analogs.
Case Studies
- Cancer Therapeutics : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vivo studies indicated reduced tumor growth rates and increased survival in murine models treated with this compound.
- Antidiabetic Potential : In vitro studies have shown that derivatives of this compound can inhibit α-glucosidase activity effectively. This inhibition could lead to reduced postprandial glucose levels, making it a candidate for further development as an antidiabetic agent.
Wirkmechanismus
The mechanism of action of 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the hydrazinyl group can form covalent bonds with specific amino acids in proteins, leading to altered protein function . These interactions can disrupt essential biological processes in microorganisms, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparison
The table below summarizes key structural features, molecular properties, and biological activities of the target compound and its analogs:
Key Observations:
- AL106 () is the most pharmacologically characterized analog, demonstrating potent anti-GBM activity via TrkA inhibition. Its thiadiazole substituent enhances binding through hydrophobic interactions with Tyr359 and Ser371 in TrkA .
- The target compound ’s diethyl groups may improve metabolic stability compared to AL106’s heterocyclic substituent but could reduce target affinity due to decreased polar interactions.
- The pentan-3-ylidene analog () shows reduced steric bulk compared to the cyclohexylidene core, which may lower binding specificity.
ADMET and Pharmacokinetics
- AL106 exhibits favorable ADMET properties, including low hepatotoxicity and high blood-brain barrier permeability, critical for GBM therapy .
- The target compound ’s diethyl groups likely increase logP values, enhancing membrane permeability but risking slower renal clearance.
- Heterocyclic analogs (e.g., pyrimidinyl or thiadiazolyl) balance lipophilicity and polarity, improving oral bioavailability compared to purely alkylated derivatives.
Clinical Potential and Challenges
- AL106 is a lead candidate for GBM due to its TrkA selectivity and low toxicity .
- The target compound requires further in vitro and in vivo validation to assess kinase inhibition efficacy and safety.
- Structural modifications (e.g., introducing fluorine or bioisosteric replacements) could optimize potency and pharmacokinetics across this compound class.
Biologische Aktivität
The compound 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a hydrazine moiety and a cyclohexylidene derivative. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to pharmacological effects. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. The hydrazine component may also contribute to redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.
Biological Activity Data
Research has indicated that the compound exhibits various biological activities:
- Antibacterial Activity : Similar compounds with sulfonamide groups have demonstrated antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through ROS generation and modulation of signaling pathways.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be explored through inhibition of pro-inflammatory cytokines.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Contains pyrimidine and sulfonamide | Antibacterial |
| N-(5-methylpyrimidin-2-yl)benzenesulfonamide | Similar core structure | Antibacterial |
| N-(2-pyridinyl)benzenesulfonamide | Benzenesulfonamide core | Anti-inflammatory |
This comparison highlights the distinct pharmacological profile that may arise from the specific cyclohexylidene and hydrazine components present in the compound.
Case Studies
- Antibacterial Studies : A study focused on evaluating the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The study utilized standard agar diffusion methods to assess activity levels.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that the compound could induce cell death through apoptosis. Flow cytometry analysis demonstrated an increase in early apoptotic markers when treated with varying concentrations of the compound.
- Inflammation Models : In vivo studies using animal models for inflammation showed that administration of the compound resulted in reduced swelling and pain response compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Key Considerations :
- Control pH and temperature to minimize side reactions (e.g., hydrazone isomerization).
- Optimize solvent polarity to improve yield (e.g., DMF enhances solubility for bulky intermediates) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Q. Methodological Answer :
X-ray diffraction : Single crystals grown via slow evaporation (e.g., in ethanol) are analyzed using a diffractometer (Mo-Kα radiation).
Structure solution : SHELXS/SHELXD for phase determination.
Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding.
Q. Example Data :
| Parameter | Value |
|---|---|
| Space group | P |
| R-factor | <0.05 |
| Hydrogen bonding | N–H⋯O (2.8–3.0 Å) |
Validation : Use PLATON to check for twinning and voids .
Basic: What assays are used for preliminary evaluation of this compound’s anti-glioblastoma (GBM) activity?
Q. Methodological Answer :
Cytotoxicity : Trypan blue exclusion assay on U87 glioblastoma cells (IC = 58.6 µM for AL106 vs. cisplatin’s IC = 42.1 µM) .
Selectivity : Compare toxicity in non-cancerous MEF cells (AL106 shows 20% lower toxicity than cisplatin).
Dose-response : 24–72 hr exposure, analyzed via nonlinear regression (GraphPad Prism).
Q. Table 1: Cytotoxicity Profile
| Compound | IC (U87) | IC (MEF) | Selectivity Index |
|---|---|---|---|
| AL106 | 58.6 µM | >200 µM | 3.4 |
| Cisplatin | 42.1 µM | 48.5 µM | 1.15 |
Advanced: What computational strategies predict binding interactions with TrkA for mechanistic studies?
Q. Methodological Answer :
Docking : Use AutoDock Vina with TrkA (PDB: 4AOJ) to identify binding poses. Key residues: Tyr359, Ser371, Gln362.
Molecular Dynamics (MD) : GROMACS for 100 ns simulations to assess stability (RMSD <2.0 Å).
Validation : Compare binding energies (AL106: −9.2 kcal/mol) with known inhibitors .
Q. Table 2: Key Interactions
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Tyr359 | Hydrophobic | 3.8 |
| Gln369 | H-bond | 2.1 |
Advanced: How can QSAR models guide structural optimization for enhanced TrkA inhibition?
Q. Methodological Answer :
Descriptor selection : Use CODESSA for electronic (HOMO/LUMO), steric (Taft’s ), and topological parameters.
Model development : Partial least squares (PLS) regression with and .
Validation : Leave-one-out cross-validation and external test sets.
Q. Key Findings :
- Electron-withdrawing groups on the sulfonamide enhance TrkA binding.
- Hydrophobic cyclohexylidene moieties improve membrane permeability .
Advanced: What methodologies assess pharmacokinetic properties and drug-likeness?
Q. Methodological Answer :
ADMET Prediction : SwissADME for Lipinski’s rules, bioavailability radar.
In vitro assays :
- Metabolic stability : Microsomal incubation (human liver microsomes, t >60 min).
- Plasma protein binding : Equilibrium dialysis (>90% bound).
Toxicity : Ames test for mutagenicity; hERG inhibition screening.
Q. Table 3: Pharmacokinetic Profile
| Parameter | AL106 | Ideal Range |
|---|---|---|
| LogP | 3.2 | 2–5 |
| H-bond acceptors | 6 | ≤10 |
| hERG IC | >30 µM | >10 µM |
Advanced: How can heterogeneous catalytic applications of this compound be explored?
Q. Methodological Answer :
Metal coordination : Synthesize Cu(II) or Mn(II) complexes (e.g., using Cu(NO) in aqueous ethanol).
Catalytic testing : Microwave-assisted oxidation of alcohols (e.g., benzyl alcohol → benzaldehyde) with TBHP.
Reusability : Centrifugation to recover catalysts; assess activity over 3 cycles (retains >89% yield).
Q. Conditions :
Advanced: How should researchers resolve contradictions between computational and experimental binding data?
Q. Methodological Answer :
Re-evaluate docking parameters : Adjust grid size to include allosteric sites.
Experimental validation :
- SPR spectroscopy : Measure binding kinetics (, ).
- Thermal shift assay : Monitor to confirm target engagement.
MD refinement : Extend simulation time to 200 ns to capture conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
